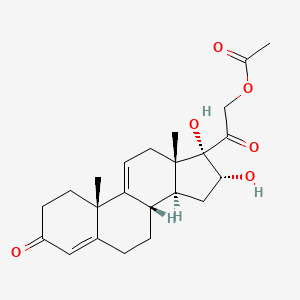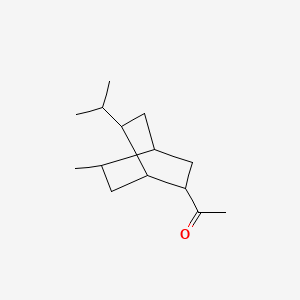
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for EINECS 284-835-8 are not explicitly detailed in the available sources. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for compounds listed in EINECS generally follow standardized protocols to ensure consistency and safety. These methods may include:
Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.
Continuous Processing: Utilizing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
EINECS 284-835-8, like many organic compounds, may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition: Adding atoms or groups to unsaturated bonds, such as double or triple bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or amines.
Scientific Research Applications
EINECS 284-835-8 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action for EINECS 284-835-8 involves its interaction with molecular targets and pathways. While specific details are not available, general mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to elicit a biological response.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EINECS 284-835-8 may include other organic molecules with comparable structures or functional groups. Examples include:
EINECS 284-283-8: Another compound listed in the EINECS inventory.
EINECS 284-325-5:
Uniqueness
EINECS 284-835-8’s uniqueness lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial utility compared to similar compounds.
Properties
CAS No. |
84963-33-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3 |
InChI Key |
DFHXMXGNFYWHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1CC2C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



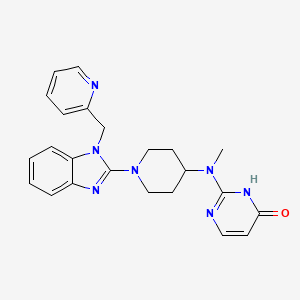
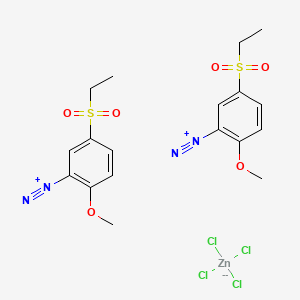
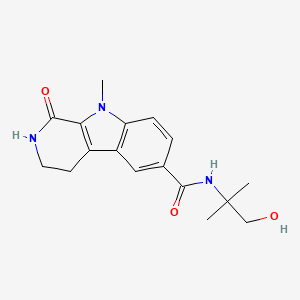
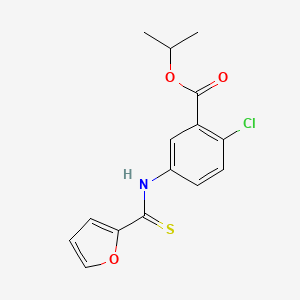
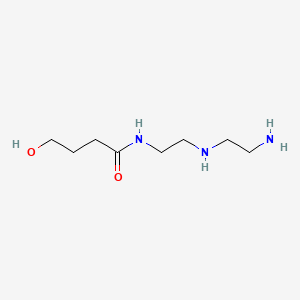
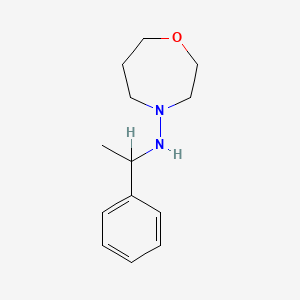
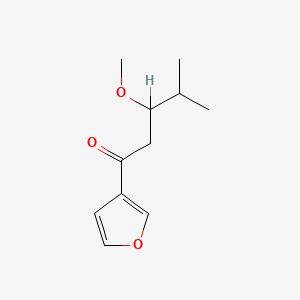

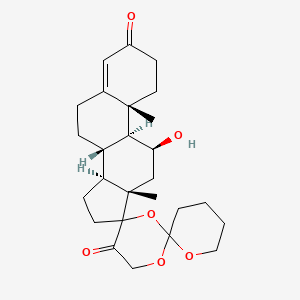
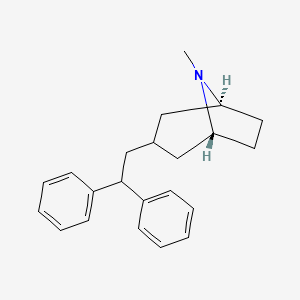
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
